molecular formula C13H12Cl2N4OS B5889468 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5889468
M. Wt: 343.2 g/mol
InChI Key: ONUCYQFERXWLTB-UHFFFAOYSA-N
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Description

2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, also known as ATAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ATAA is a member of the 1,2,4-triazole family, which is known for its diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been reported to inhibit the activity of various enzymes such as chitin synthase, which is essential for the synthesis of fungal cell walls, and DNA topoisomerase, which is essential for DNA replication and cell division. 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has also been reported to disrupt the mitochondrial membrane potential and induce oxidative stress, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been reported to have various biochemical and physiological effects, depending on the application and concentration used. In medicine, 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been reported to exhibit antifungal, antibacterial, and anticancer activity. It has also been reported to have anti-inflammatory and analgesic effects. In agriculture, 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been reported to exhibit fungicidal and insecticidal activity, as well as plant growth-promoting effects. In material science, 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been reported to exhibit corrosion inhibition activity and to act as a reducing agent for the synthesis of metal nanoparticles.

Advantages and Limitations for Lab Experiments

2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has several advantages for lab experiments, including its relatively simple synthesis method and its diverse biological activities. 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide can be easily synthesized in large quantities using commercially available starting materials, and its purity can be confirmed using spectroscopic techniques. 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide also exhibits potent activity against various microorganisms and pests, making it a promising candidate for the development of new drugs and pesticides.
However, there are also some limitations to using 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments. One of the main limitations is its toxicity, which can limit its use in certain applications. 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been reported to exhibit cytotoxicity at high concentrations, which can be a concern for its use in medicine and agriculture. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which can limit its development as a drug candidate.

Future Directions

There are several future directions for the research and development of 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. In medicine, further studies are needed to investigate its potential use as an anticancer agent and to optimize its pharmacokinetics and pharmacodynamics. In agriculture, further studies are needed to investigate its potential use as a plant growth regulator and to evaluate its safety and efficacy in field trials. In material science, further studies are needed to investigate its potential use as a corrosion inhibitor and to optimize its synthesis method for the production of metal nanoparticles. Overall, 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has significant potential for the development of new drugs, pesticides, and materials, and further research is needed to fully explore its applications.

Synthesis Methods

The synthesis of 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide involves the reaction of 4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol with acetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography. The yield of 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is reported to be around 70-80%, and the purity can be confirmed using spectroscopic techniques such as NMR and IR.

Scientific Research Applications

2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has shown promising results as an antifungal and antibacterial agent. It has been reported to exhibit potent activity against various strains of fungi and bacteria, including Candida albicans, Aspergillus niger, and Staphylococcus aureus. 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has also been investigated for its anticancer properties, and it has been found to induce apoptosis in cancer cells.
In agriculture, 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been studied for its potential use as a fungicide and insecticide. It has been reported to exhibit significant activity against various plant pathogens and pests, including Fusarium oxysporum and Helicoverpa armigera. 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has also been investigated for its potential use as a plant growth regulator, and it has been found to promote plant growth and increase crop yield.
In material science, 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been studied for its potential use as a corrosion inhibitor and as a precursor for the synthesis of metal nanoparticles. It has been reported to exhibit significant corrosion inhibition activity against various metals, including copper and steel. 2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has also been used as a reducing agent for the synthesis of silver and gold nanoparticles, which have potential applications in various fields such as catalysis and biomedicine.

properties

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4OS/c1-2-5-19-12(9-4-3-8(14)6-10(9)15)17-18-13(19)21-7-11(16)20/h2-4,6H,1,5,7H2,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUCYQFERXWLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)N)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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